![molecular formula C26H32N2O B13167055 (2S)-3-[Methyl(propan-2-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13167055.png)
(2S)-3-[Methyl(propan-2-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-[Methyl(propan-2-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a secondary amine and a hydroxyl group, making it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-[Methyl(propan-2-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-1-propanol and triphenylmethyl chloride.
Protection of Amino Group: The amino group of (S)-2-amino-1-propanol is protected using triphenylmethyl chloride to form a triphenylmethyl-protected intermediate.
Alkylation: The protected intermediate undergoes alkylation with isopropyl bromide in the presence of a base such as sodium hydride.
Deprotection: The final step involves deprotection of the triphenylmethyl group to yield the target compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-[Methyl(propan-2-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are common.
Substitution: Conditions often involve alkyl halides and bases like NaOH (Sodium hydroxide).
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines.
Scientific Research Applications
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Used as a building block for more complex molecules.
Biological Studies: Investigating its effects on biological systems.
Industrial Applications: Potential use in the production of fine chemicals.
Mechanism of Action
The mechanism of action of (2S)-3-[Methyl(propan-2-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target pathway.
Comparison with Similar Compounds
Similar Compounds
- (2S)-3-[Methyl(propan-2-yl)amino]-2-[(phenyl)amino]propan-1-ol
- (2S)-3-[Methyl(propan-2-yl)amino]-2-[(benzyl)amino]propan-1-ol
Uniqueness
The presence of the triphenylmethyl group in (2S)-3-[Methyl(propan-2-yl)amino]-2-[(triphenylmethyl)amino]propan-1-ol provides steric hindrance and unique electronic properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C26H32N2O |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(2S)-3-[methyl(propan-2-yl)amino]-2-(tritylamino)propan-1-ol |
InChI |
InChI=1S/C26H32N2O/c1-21(2)28(3)19-25(20-29)27-26(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,21,25,27,29H,19-20H2,1-3H3/t25-/m0/s1 |
InChI Key |
XKMSLKAOFNUCLV-VWLOTQADSA-N |
Isomeric SMILES |
CC(C)N(C)C[C@@H](CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)N(C)CC(CO)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


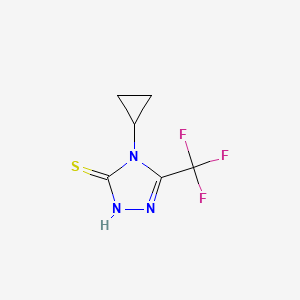
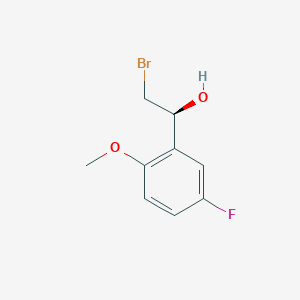

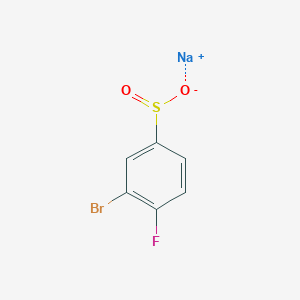
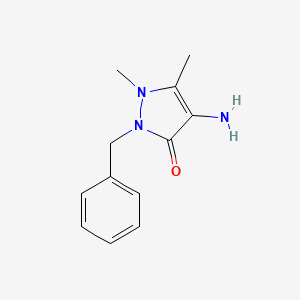
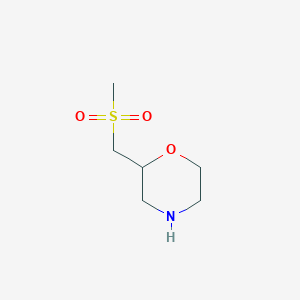
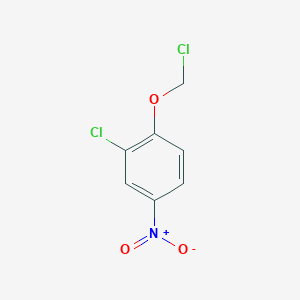
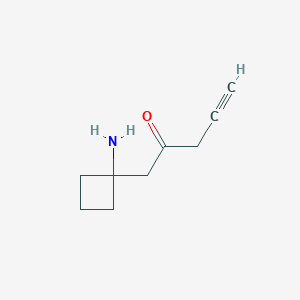
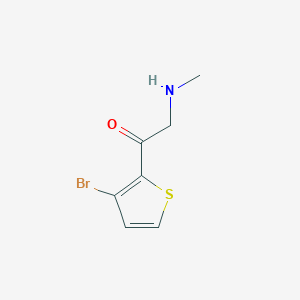
![3-ethoxy-N-propylspiro[3.4]octan-1-amine](/img/structure/B13167038.png)
![Methyl 2-chloro-6-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13167042.png)
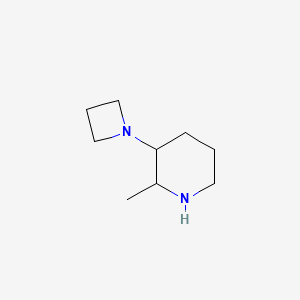
![4-([1-(Chloromethyl)cyclopropyl]methyl)-1,3-thiazole](/img/structure/B13167050.png)

